5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide is a complex organic compound that features a fluorophenyl group, an imidazo[2,1-b]thiazole moiety, and an oxazole carboxamide structure
Mechanism of Action
Target of Action
The primary targets of the compound “5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the compound’s mechanism of action and pharmacokinetics, it is difficult to discuss how environmental factors might influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting thiourea with a suitable α-haloketone under basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide.
Coupling reactions: The final step involves coupling the imidazo[2,1-b]thiazole and oxazole intermediates under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)(imidazo[2,1-b][1,3]thiazol-5-yl)methanone
- (4-fluorophenyl)(imidazo[2,1-b][1,3]benzothiazol-3-yl)methanone
- (4-fluorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone
Uniqueness
5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide is unique due to its combination of the fluorophenyl group, imidazo[2,1-b]thiazole moiety, and oxazole carboxamide structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O2S/c22-15-6-4-13(5-7-15)18-11-23-20(28-18)19(27)24-16-3-1-2-14(10-16)17-12-26-8-9-29-21(26)25-17/h1-12H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXZKEGMQKZPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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